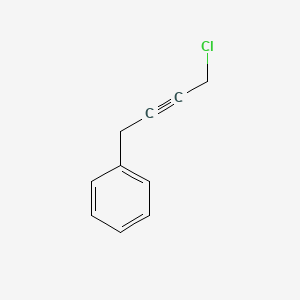
(4-Chloro-2-butyn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chloro-2-butyn-1-yl)benzene” is a chemical compound with the molecular formula C10H9Cl. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-butyn-1-yl)benzene” consists of a benzene ring with a butynyl group (C4H5) and a chlorine atom attached. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
As a benzene derivative, “(4-Chloro-2-butyn-1-yl)benzene” can undergo various chemical reactions, including electrophilic aromatic substitution . The presence of the chlorine atom might also allow for nucleophilic substitution reactions .Scientific Research Applications
Friedel-Crafts Reactions
One application involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for Friedel-Crafts sulfonylation reactions. This process, involving benzene and substituted benzenes, highlights the enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. The study also delves into the mechanistic details using 27Al NMR spectroscopy, indicating the significance of Lewis acidity in these reactions (Nara, Harjani, & Salunkhe, 2001).
Electron Delocalization and Aromaticity
Research into the electron delocalization within aromatic molecules like benzene has led to significant insights into chemical bonding and structure. Theoretical evaluations using atoms in molecules (AIM) and electron localization function (ELF) approaches have contributed to understanding benzene's stability and reactivity, foundational knowledge for designing novel aromatic compounds (Poater, Duran, Solà, & Silvi, 2005).
Bacterial Degradation of Chlorobenzenes
The environmental impact and degradation of chlorinated benzenes have been a subject of study, highlighting the role of microbial processes in mitigating pollution. Research on bacteria capable of reductive dechlorination of chlorobenzenes underlines the potential for bioremediation strategies in addressing persistent organic pollutants (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Synthesis and Characterization of Benzene Derivatives
The synthesis and characterization of hexaarylbenzenes, enabled by C-H activation, cross-coupling, and cycloaddition reactions, demonstrate the versatility of benzene as a building block for complex organic molecules. This research opens new avenues for the synthesis of materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Catalytic Oxidation Studies
Investigations into the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts provide insights into potential industrial applications for pollution control and the synthesis of less harmful chemicals. This research underscores the relationship between molecular structure and reactivity, paving the way for the development of more efficient catalysts (Lichtenberger & Amiridis, 2004).
Mechanism of Action
The mechanism of action of “(4-Chloro-2-butyn-1-yl)benzene” in chemical reactions would depend on the specific reaction conditions and reagents. For instance, in an electrophilic aromatic substitution reaction, the benzene ring could act as a nucleophile, attacking an electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic ring .
Safety and Hazards
properties
IUPAC Name |
4-chlorobut-2-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXGOBVOSDRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-butyn-1-yl)benzene | |
CAS RN |
33598-24-2 |
Source


|
| Record name | (4-chlorobut-2-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

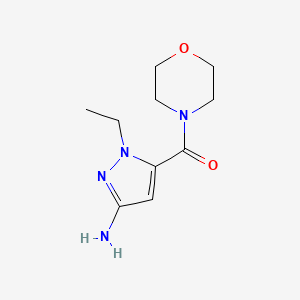

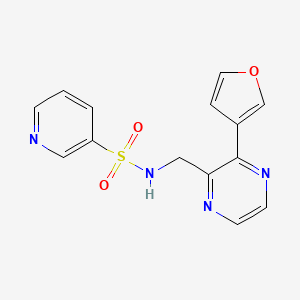
![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)

![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)
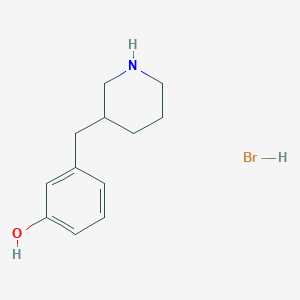

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
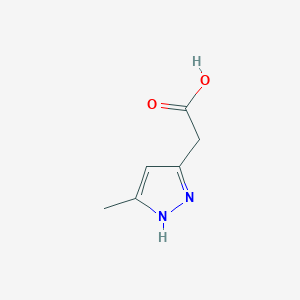


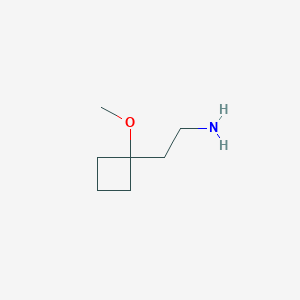
![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)